molecular formula C8H7NO5 B152208 5-Amino-2-hydroxybenzene-1,3-dicarboxylic acid CAS No. 859964-08-2

5-Amino-2-hydroxybenzene-1,3-dicarboxylic acid

Cat. No.: B152208
CAS No.: 859964-08-2
M. Wt: 197.14 g/mol
InChI Key: LZWQHDDDGHXOEL-UHFFFAOYSA-N
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Description

5-Amino-2-hydroxybenzene-1,3-dicarboxylic acid: is an organic compound with the molecular formula C8H7NO5 and a molecular weight of 197.15 g/mol . . This compound is characterized by the presence of amino, hydroxyl, and carboxylic acid functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-2-hydroxybenzene-1,3-dicarboxylic acid typically involves the nitration of 2-hydroxyisophthalic acid, followed by reduction of the nitro group to an amino group . The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and minimize side reactions. The reduction step can be achieved using catalytic hydrogenation or chemical reduction with agents such as tin(II) chloride in hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-amino-2-hydroxybenzene-1,3-dicarboxylic acid and its derivatives depends on the specific applicationThese interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both amino and hydroxyl groups along with two carboxylic acid groups. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields .

Properties

IUPAC Name

5-amino-2-hydroxybenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c9-3-1-4(7(11)12)6(10)5(2-3)8(13)14/h1-2,10H,9H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWQHDDDGHXOEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00606581
Record name 5-Amino-2-hydroxybenzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00606581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859964-08-2
Record name 5-Amino-2-hydroxyisophthalic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0859964082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Amino-2-hydroxybenzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00606581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-AMINO-2-HYDROXYISOPHTHALIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUT7NAC346
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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